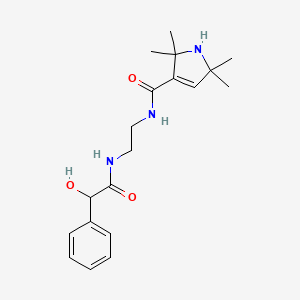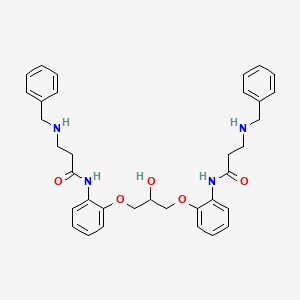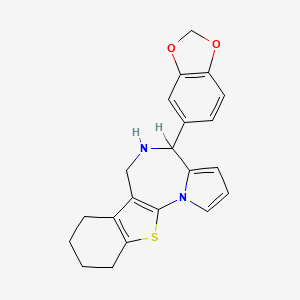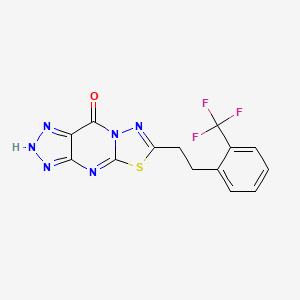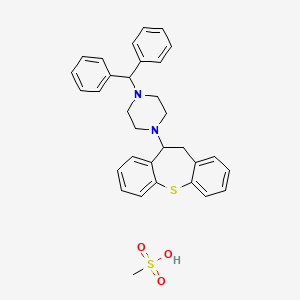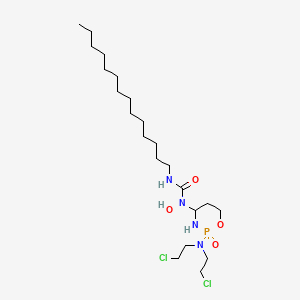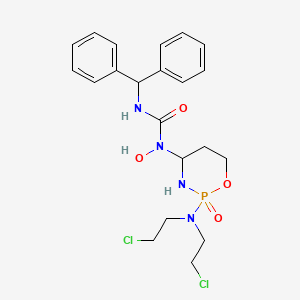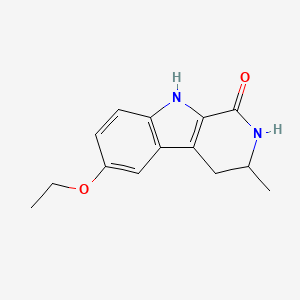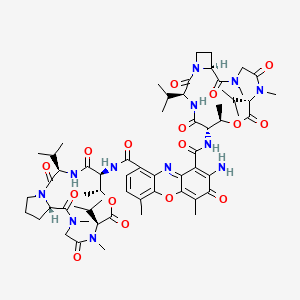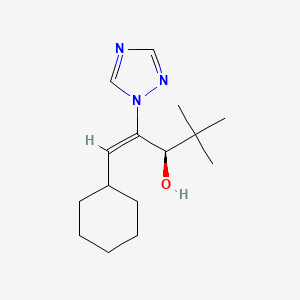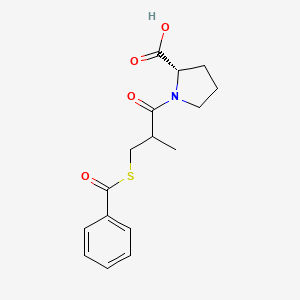
L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- is a synthetic derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis and structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- typically involves the reaction of L-Proline with benzoyl chloride and a thiol compound under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to complete the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure control. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield .
化学反応の分析
Types of Reactions
L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce thiols or alcohols.
Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsacidic or neutral pH, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvents, low temperature.
Substitution: Nucleophiles such as amines or alcohols; reaction conditionsbasic or neutral pH, room temperature.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- has several scientific research applications:
作用機序
The mechanism of action of L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- involves its interaction with various molecular targets and pathways:
類似化合物との比較
L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- can be compared with other similar compounds, such as:
L-Proline: The parent compound, which is a simple amino acid involved in protein synthesis.
N-Benzoyl-L-Proline: A derivative with a benzoyl group attached to the nitrogen atom, used in peptide synthesis.
L-Proline Methyl Ester: A methyl ester derivative used in organic synthesis as a chiral building block.
Uniqueness
The uniqueness of L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- lies in its combination of a proline backbone with a benzoylthio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
75714-71-5 |
|---|---|
分子式 |
C16H19NO4S |
分子量 |
321.4 g/mol |
IUPAC名 |
(2S)-1-(3-benzoylsulfanyl-2-methylpropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO4S/c1-11(10-22-16(21)12-6-3-2-4-7-12)14(18)17-9-5-8-13(17)15(19)20/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,19,20)/t11?,13-/m0/s1 |
InChIキー |
PZFBMHLQMFIRCU-YUZLPWPTSA-N |
異性体SMILES |
CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O |
正規SMILES |
CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


